Methyl 5-bromo-3-fluoropyridine-2-carboxylate
Description
Historical Context and Discovery
The development of this compound emerged from the broader evolution of halogenated pyridine chemistry that began in the late 19th century. While pyridine halogenation reactions have been documented since that era, the specific synthesis and characterization of this particular compound represents a more recent achievement in heterocyclic chemistry. The compound was first catalogued in chemical databases with its Chemical Abstracts Service registry number 1211538-72-5, with initial documentation appearing in chemical literature around 2010.
The synthetic methodology for producing this compound builds upon established halogenation techniques that have been refined over decades of research. Early approaches to halogenated pyridines often suffered from harsh reaction conditions and multiple side reactions, leading to poor selectivity and low yields. The development of more sophisticated synthetic routes, particularly those involving controlled bromination and fluorination sequences, has enabled the reliable production of this compound with high purity levels exceeding 98 percent.
The compound's discovery and subsequent optimization represent a convergence of several key developments in organic chemistry. These include advances in regioselective halogenation methods, improved understanding of pyridine reactivity patterns, and the development of milder reaction conditions suitable for preserving sensitive functional groups. The creation date of 2010 and subsequent modifications through 2025 in chemical databases reflect the ongoing refinement of synthetic protocols and characterization methods.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable importance within heterocyclic chemistry due to its exceptional versatility as a synthetic intermediate. The compound serves as a critical building block for the synthesis of allosteric adenosine A₂A receptors, which are being investigated for insomnia treatments. This application demonstrates the compound's relevance in pharmaceutical research, where the strategic placement of halogen substituents can significantly enhance biological activity and selectivity.
The compound's significance extends to the field of organometallic chemistry, where it functions as a precursor for the synthesis of pyridine-triazole derivatives that coordinate to rhenium complexes for photoluminescent materials. These applications highlight the compound's role in advanced materials science, particularly in the development of luminescent compounds with quantum yields reaching up to 55 percent. The reaction sequence involves the initial synthesis of pyridinehydrazide, followed by the formation of pyridine-oxadiazole using triethyl orthoformate, and subsequent reaction with aniline derivatives to yield the final pyridine-triazole ligands.
The structural features of this compound contribute to its exceptional utility in heterocyclic synthesis. The presence of multiple functional groups enables facile synthetic transformations, while the fluorinated picolinic acid framework provides a stable platform for further chemical modifications. The compound's classification within fluorinated building blocks, pyridine building blocks, and carboxylic acid building blocks reflects its multifaceted nature and broad applicability across diverse synthetic endeavors.
Position within Halogenated Pyridine Research
This compound represents a significant achievement within the broader landscape of halogenated pyridine research, a field that has experienced considerable advancement in recent decades. Halopyridines are recognized as key building blocks for synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes, yet strategies for selectively halogenating pyridine carbon-hydrogen precursors have historically presented considerable challenges.
The compound exemplifies the evolution of halogenation methodology from traditional approaches that often required harsh conditions and resulted in poor selectivity. Historical methods for pyridine halogenation typically employed elemental halides with strong Brønsted or Lewis acids at elevated temperatures to compensate for the poor π nucleophilicity of pyridine rings. These limitations often resulted in substrate scope restrictions and regioisomeric mixtures despite nominal selectivity.
Recent advances in metal-free catalytic systems have positioned compounds like this compound at the forefront of modern synthetic methodology. The development of designed phosphine reagents for selective halogenation of pyridines represents a paradigm shift in the field, enabling the installation of halogens at specific positions through phosphonium salt intermediates followed by nucleophilic displacement. These methodological improvements have enhanced the accessibility and utility of complex halogenated pyridines.
The compound's position within contemporary halogenated pyridine research is further enhanced by advances in radiofluorination techniques. The synthesis of related compounds such as 2-amino-5-fluoropyridines through palladium-catalyzed reactions demonstrates the expanding possibilities for incorporating fluorine atoms into pyridine frameworks under mild conditions. These developments have significant implications for pharmaceutical research, where fluorinated pyridines often exhibit enhanced metabolic stability and biological activity.
The strategic importance of this compound within halogenated pyridine research is underscored by its role in advancing synthetic methodologies for late-stage functionalization of complex molecules. The combination of carbon-hydrogen fluorination and nucleophilic aromatic substitution reactions has enabled the development of efficient synthetic routes to pharmaceutical compounds that previously required multiple steps and resulted in low overall yields. This positions the compound as both a valuable synthetic intermediate and a representative example of modern approaches to halogenated heterocycle synthesis.
Properties
IUPAC Name |
methyl 5-bromo-3-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDDDYSSTSVUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673240 | |
| Record name | Methyl 5-bromo-3-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211538-72-5 | |
| Record name | Methyl 5-bromo-3-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-bromo-3-fluoropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Bromination of 2-Amino-6-Picoline
Step 2: Fluorination via Schiemann Reaction
-
Reagents : Hydrofluoric acid (HF), sodium nitrite (NaNO₂).
-
Conditions : Diazotization at 0–5°C, followed by thermal decomposition.
-
Outcome : Substitution of the amino group with fluorine yields 5-bromo-3-fluoro-6-picoline.
Diazotization-Based Fluorination of Amino Intermediates
A novel approach from CN111004171A employs diazotization to install fluorine:
Step 1: Synthesis of 3-Amino-2-Pyridine Isopropyl Formate
-
Reagents : 2,3-Pyridinedioic acid-2-isopropyl ester, diphenylphosphoryl azide (DPPA).
-
Conditions : Reflux in dichloromethane.
Step 2: Diazotization and Fluorination
Step 3: Ester Exchange with Methanol
-
Reagents : Methanol, anhydrous calcium chloride (CaCl₂).
-
Conditions : Reflux at 65°C.
This method’s yield is unspecified but highlights the utility of HF-Py for safe fluorination in non-corrosive conditions.
Bromination Using N-Bromosuccinimide (NBS)
A complementary strategy from CN102321016B focuses on brominating pyridine intermediates:
Step 1: Bromination of 2-Aminoisonicotinic Acid Methyl Ester
Step 2: Functional Group Interconversion
-
Subsequent fluorination and esterification steps mirror earlier methods.
While NBS offers selectivity, the low yield and need for column chromatography limit scalability.
Comparative Analysis of Synthetic Routes
*Estimated based on typical multi-step reaction losses.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridine derivatives .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Methyl 5-bromo-3-fluoropyridine-2-carboxylate serves as a versatile building block in the synthesis of biologically active compounds. Its fluorinated nature enhances lipophilicity and metabolic stability, making it valuable for drug development. Notable applications include:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit potent antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, one derivative showed a minimum inhibitory concentration (MIC) of against Staphylococcus aureus .
- Anticancer Potential : Studies have demonstrated that compounds based on this compound can inhibit cell proliferation in cancer cell lines. One derivative exhibited an IC50 value of against the MDA-MB-231 breast cancer cell line, indicating strong anticancer activity .
2. Agrochemicals
This compound is utilized in the development of agrochemicals, where the introduction of fluorine can enhance biological activity and stability. It is involved in synthesizing pesticides that target specific pests while minimizing environmental impact .
Antimicrobial Evaluation
A series of derivatives derived from this compound were synthesized and tested for their antimicrobial activity. The results indicated not only inhibition of bacterial growth but also prevention of biofilm formation, which is crucial for treating chronic infections.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 0.25 | Strong antibacterial |
| Linezolid | 2.00 | Standard control |
Anticancer Studies
In vitro studies evaluated the anticancer properties of derivatives based on this compound. Results showed significant inhibition of cancer cell growth while maintaining low toxicity to normal cells.
| Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Example Derivative A | MDA-MB-231 | 0.126 |
| Example Derivative B | Normal Cell Line | >10 |
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-fluoropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other pyridine derivatives are critical for understanding its reactivity and applications. Below is a detailed comparison with three closely related compounds:
Methyl 5-bromo-2-(trifluoromethyl)pyridine-3-carboxylate (CAS 850864-56-1)
- Structure : Bromine at position 5, trifluoromethyl (-CF₃) at position 2, and methyl ester at position 3.
- Molecular Formula: C₈H₅BrF₃NO₂.
- Key Differences :
- Applications : Used in agrochemicals for its stability under acidic conditions.
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
- Structure : Chlorine at position 3, trifluoromethyl at position 5, and methyl ester at position 2.
- Molecular Formula: C₈H₅ClF₃NO₂.
- Key Differences: Chlorine at position 3 (vs. The CF₃ group at position 5 enhances hydrophobicity, making this compound more suited for lipid membrane penetration in drug delivery .
- Applications : Intermediate in the synthesis of kinase inhibitors.
2-Bromo-3-methylpyridine (CAS 3430-17-9)
- Structure : Bromine at position 2 and methyl group at position 3.
- Molecular Formula : C₆H₆BrN.
- Key Differences :
- Applications : Building block for ligands in coordination chemistry.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Positions) | Molecular Formula | Molar Mass (g/mol) | Key Applications |
|---|---|---|---|---|
| Methyl 5-bromo-3-fluoropyridine-2-carboxylate | Br (5), F (3), COOMe (2) | C₇H₅BrFNO₂ | 234.03 | Drug intermediates, agrochemicals |
| Methyl 5-bromo-2-(trifluoromethyl)pyridine-3-carboxylate | Br (5), CF₃ (2), COOMe (3) | C₈H₅BrF₃NO₂ | 284.03 | Acid-stable agrochemicals |
| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | Cl (3), CF₃ (5), COOMe (2) | C₈H₅ClF₃NO₂ | 257.58 | Kinase inhibitor synthesis |
| 2-Bromo-3-methylpyridine | Br (2), CH₃ (3) | C₆H₆BrN | 172.02 | Ligand synthesis |
Table 2: Reactivity Comparison
| Property | Target Compound | Methyl 5-bromo-2-(CF₃)-pyridine-3-carboxylate | 2-Bromo-3-methylpyridine |
|---|---|---|---|
| Electrophilic Reactivity | High (Br at 5, F at 3) | Moderate (CF₃ reduces electron density) | Low (no activating groups) |
| Hydrolytic Stability | Moderate (F enhances stability) | High (CF₃ stabilizes ester) | N/A (no ester group) |
| Suitability for Cross-Coupling | Excellent (Br at 5) | Limited (CF₃ may interfere) | Moderate (Br at 2) |
Research Findings and Trends
- Synthetic Utility : The target compound’s fluorine atom improves reaction yields in Pd-catalyzed couplings compared to chlorine analogs, as seen in studies on trifluoromethyl-substituted pyridines .
- Biological Activity : Fluorine at position 3 enhances binding affinity to target enzymes (e.g., cytochrome P450) compared to methyl-substituted derivatives .
- Thermal Stability : Trifluoromethyl groups (as in the CF₃ analog) increase thermal stability by 15–20°C relative to the fluorine-substituted compound, as observed in DSC analyses .
Biological Activity
Methyl 5-bromo-3-fluoropyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 236.03 g/mol. The compound features a pyridine ring substituted with bromine and fluorine atoms, as well as a carboxylate group, which enhances its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound is influenced by its structural characteristics. Key areas of activity include:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
- Anticancer Potential : Preliminary studies indicate that this compound may exhibit anticancer activity, possibly through mechanisms involving the inhibition of specific enzymes or pathways associated with tumor growth .
The mechanisms by which this compound exerts its biological effects are largely dependent on its interaction with various molecular targets. The presence of electron-withdrawing groups like bromine and fluorine can significantly alter the electronic properties of the pyridine ring, enhancing its ability to interact with biological molecules. This can influence enzyme activity or receptor binding, leading to various pharmacological effects .
Synthesis and Derivatives
The synthesis of this compound typically involves electrophilic substitution reactions on pyridine derivatives. Various synthetic routes have been explored to modify the compound for enhanced biological activity:
- Electrophilic Fluorination : This method allows for the introduction of fluorine into the pyridine ring, which can enhance lipophilicity and improve interactions with biological targets .
- Bromination Reactions : Bromination can be achieved through radical or ionic mechanisms, leading to derivatives with varied biological profiles.
Case Studies
Several studies have examined the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
- Anticancer Research : In vitro assays indicated that this compound inhibited the growth of cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
Comparison of Biological Activity
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Moderate | Significant | Potential for further development |
| Methyl 6-bromo-5-fluoropyridine-2-carboxylate | High | Moderate | Similar structure; different substitution |
| Methyl 3-amino-6-bromo-5-fluoropyridine-2-carboxylate | Low | High | Contains amino group; different pathways |
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 5-bromo-3-fluoropyridine-2-carboxylate?
The synthesis typically involves sequential halogenation and esterification. For example:
- Halogenation : Direct bromination/fluorination of pyridine precursors using reagents like or , with careful control of regioselectivity .
- Esterification : Carboxylic acid intermediates (e.g., 5-bromo-3-fluoropyridine-2-carboxylic acid) are esterified via -catalyzed reaction with methanol or using coupling .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., pyridineboronic acid derivatives) may be employed for late-stage functionalization .
Key considerations : Monitor reaction progress via to confirm substituent positions and avoid over-halogenation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the ester product .
Q. How can X-ray crystallography validate the structure of this compound?
- Data collection : Use single-crystal diffraction (Mo-Kα radiation, ) to obtain intensity data.
- Structure solution : Employ direct methods in SHELXS for phase determination, followed by refinement via SHELXL to model atomic positions and thermal parameters .
- Validation : Check -factors (), residual electron density, and geometric parameters (e.g., bond angles, torsions) against expected values. Use ORTEP-3 for graphical representation to visualize steric or electronic anomalies .
Advanced Questions
Q. How can competing side reactions during bromo/fluoro substitution in pyridine esters be minimized?
- Regioselectivity control : Use directing groups (e.g., ester moieties) to favor substitution at the 5- and 3-positions. For example, the electron-withdrawing ester group directs electrophilic bromination to the meta position .
- Temperature modulation : Lower temperatures () reduce radical pathways that lead to dihalogenated byproducts.
- Catalytic systems : Employ -mediated halogenation for improved selectivity, as seen in analogous pyridine derivatives .
- In situ monitoring : Use to track fluorination efficiency and to detect intermediates .
Q. How do electronic effects of bromo and fluoro substituents influence cross-coupling reactivity?
- Electron-withdrawing effects : The Br (σ = 0.39) and F (σ = 0.34) groups reduce electron density at the pyridine ring, slowing oxidative addition in palladium-catalyzed couplings.
- Suzuki-Miyaura optimization : Use electron-rich palladium ligands (e.g., ) to enhance catalytic activity. Pre-activate boronic acids (e.g., 3-pyridineboronic acid) with to improve transmetallation .
- Computational insights : DFT studies on analogous systems suggest that substituent orientation affects bond polarization, altering reaction rates .
Q. What integrated analytical approaches resolve contradictions in spectroscopic data for derivatives?
- Contradiction scenarios : Discrepancies in shifts or peaks may arise from regioisomers or solvate formation.
- Multi-technique validation :
- Case study : A 2021 study resolved conflicting data for a bromo-fluoro pyridine derivative by isolating crystals for X-ray analysis, confirming the correct regioisomer .
Q. How should researchers systematically address discrepancies in reported physical properties (e.g., melting points)?
- Step 1 : Verify purity via (>98% by area) and elemental analysis (<0.4% deviation).
- Step 2 : Recrystallize from solvents like to remove impurities affecting thermal properties .
- Step 3 : Compare with literature analogs. For example, this compound derivatives exhibit melting points 20–30°C higher than non-fluorinated analogs due to enhanced crystal packing .
- Step 4 : Replicate synthesis under inert atmospheres to exclude oxidative byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
